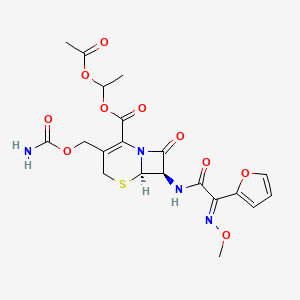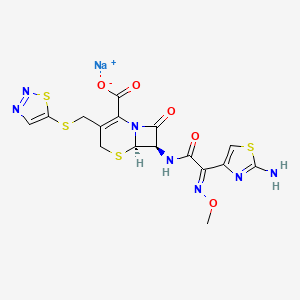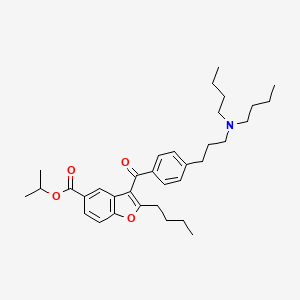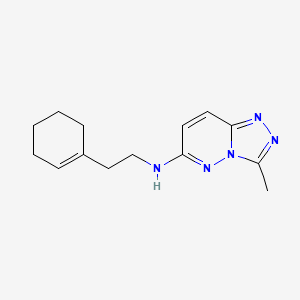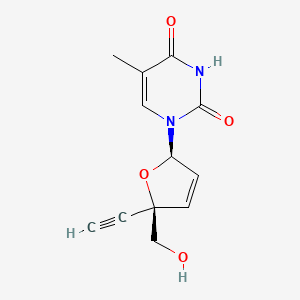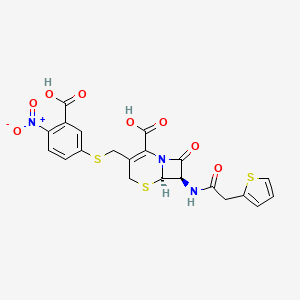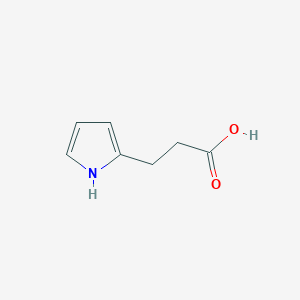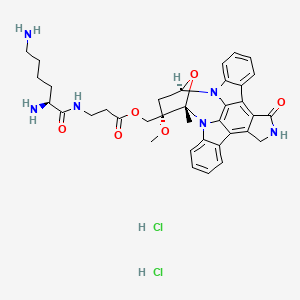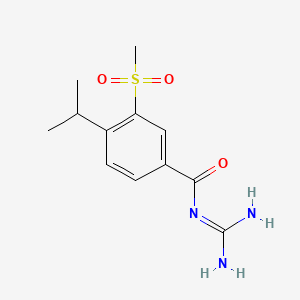
Cariporide
概要
説明
Cariporide is a selective sodium-hydrogen antiporter inhibitor . It is a small molecule and is currently under investigation for use in cardiac surgery . The sodium-hydrogen exchanger plays a crucial role in the pathophysiology of myocardial ischemia-reperfusion injury .
Synthesis Analysis
Cariporide has been developed and subjected to clinical trials . Preclinical studies with cariporide have shown excellent protection against necrosis, apoptosis, arrhythmias, and mechanical dysfunction in hearts subjected to ischemia and reperfusion .
Molecular Structure Analysis
The molecular formula of Cariporide is C12H17N3O3S . The molecular weight is 283.35 g/mol . The InChI is 1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18 .
Chemical Reactions Analysis
Cariporide is a selective sodium-hydrogen antiporter inhibitor . During ischemia, the accumulation of hydrogen ions in the myocyte cytosol creates a proton gradient that promotes the efflux of hydrogen ions in exchange for the influx of sodium ions .
Physical And Chemical Properties Analysis
Cariporide has a molecular weight of 283.35 g/mol . Its molecular formula is C12H17N3O3S . The InChI is 1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18 .
科学的研究の応用
Anticancer Drug
Cariporide has been identified as a potentially selective anticancer drug . It is one of the better-studied specific and powerful inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), which plays a crucial role in regulating pH in tumors . An elevated NHE1 activity can be correlated with an increase in cell pH and a decrease in the extracellular pH of tumors . Therefore, pharmaceutical inhibition of NHE1 by Cariporide represents a potential and highly selective target in anticancer therapy .
Treatment of Ischemia and Reperfusion
Since NHE1 is the primary isoform in human cardiac and neuronal cells, a range of inhibitors such as Cariporide have been developed and explored for treatment of ischemia and reperfusion .
Regulating Intracellular pH and Cellular Volume
NHE1 plays an essential role in regulating intracellular pH as well as cellular volume, fundamental activities required for the progression of numerous physiological processes underlying cell growth, proliferation, migration, and apoptosis . Cariporide, as a potent NHE1 inhibitor, could be used to regulate these processes .
Cardioprotective Effects
Cariporide has been studied for its cardioprotective effects in patients with acute anterior myocardial infarction undergoing direct PTCA .
Biosynthetic Maturation and Cell Surface Expression
Cariporide promotes NHE1 biosynthetic maturation, cell surface expression, and pH-sensitivity . Dysfunctions of either protein are associated with neurological disorders .
作用機序
Target of Action
Cariporide primarily targets and inhibits the Sodium-Hydrogen Exchanger (NHE) isoform 1 . This exchanger is ubiquitously expressed and plays a crucial role in the regulation of pH within the myocardium .
Mode of Action
Cariporide interacts with its target, the NHE isoform 1, by inhibiting its function . During myocardial ischemia, the activation of NHE leads to an influx of sodium ions. Upon reperfusion, this influx reverses the Sodium-Calcium exchanger, resulting in an overload of intracellular calcium . By inhibiting the NHE1, Cariporide limits this early influx of sodium, providing a cardioprotective effect upon ischemia/reperfusion .
Biochemical Pathways
Cariporide affects the biochemical pathways involving the Sodium-Hydrogen Exchanger (NHE) isoform 1 . The inhibition of NHE1 by Cariporide prevents the accumulation of calcium in the cytosol, reducing infarct size . This action impacts the pathophysiology of myocardial ischemia-reperfusion injury .
Pharmacokinetics
It’s known that cariporide is a small molecule and its interaction with the sodium-hydrogen exchanger (nhe) isoform 1 suggests that it can cross cell membranes to reach its target .
Result of Action
The molecular and cellular effects of Cariporide’s action involve the prevention of calcium accumulation in the myocyte cytosol . This action reduces dysfunction and cell death, thereby reducing the size of myocardial infarcts . In the context of cancer, Cariporide has been shown to induce apoptosis in resistant breast cancer cells, associated with the intracellular accumulation of doxorubicin .
Action Environment
Environmental factors can influence the action of Cariporide. For instance, under hypoxic conditions, Cariporide has been shown to improve left ventricular contraction parameters and recovery to baseline levels within 5 minutes . This suggests that the efficacy and stability of Cariporide can be influenced by environmental conditions such as oxygen levels and pH .
将来の方向性
特性
IUPAC Name |
N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNYAIICFKCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047345 | |
| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cariporide is a selective sodium-hydrogen antiporter inhibitor. The sodium-hydrogen exchanger is an importatn player in the pathophysiology of myocardial ischemia-referfusion injury. The accumulation of hydrogen ions in the myocyte cytoso; during ischemia creates a proton gradiant that promote the efflux of hydrogen ions in exchange for the influx of sodium ions. This sodium buildup can secondary activates the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death. By inhibiting sodium-hydrogen exchange, Cariporide can prevent the accumulation of calcium in cytosol, therefore reduce the infarct size. | |
| Record name | Cariporide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cariporide | |
CAS RN |
159138-80-4 | |
| Record name | Cariporide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159138-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cariporide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariporide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)
![7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1668361.png)
